molecular formula C13H12N4O2S B2790456 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-thienyl)-1,3,4-oxadiazole CAS No. 2109167-76-0

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-thienyl)-1,3,4-oxadiazole

Cat. No. B2790456
CAS RN: 2109167-76-0
M. Wt: 288.33
InChI Key: RGABOCHOIYQMOF-UHFFFAOYSA-N
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Description

The compound “2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-thienyl)-1,3,4-oxadiazole” is a complex organic molecule that contains several functional groups and rings. These include a pyrazole ring, which is a five-membered ring with two nitrogen atoms ; an oxadiazole ring, which is a five-membered ring containing three nitrogen atoms and one oxygen atom; and a thiophene ring, which is a five-membered ring containing four carbon atoms and one sulfur atom.


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including NMR and X-ray crystallography . For example, the structure of a similar compound, 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine, was characterized by a single-crystal X-ray structure determination as well as 1H and 13C{1H} NMR spectroscopy .

Scientific Research Applications

Antibacterial and Antifungal Activities

Heterocyclic compounds like pyrazoles and thiazoles have garnered attention due to their diverse biological activities. This compound, with its unique structure, has been investigated for its antibacterial and antifungal potential. Researchers explore its efficacy against various pathogens, including bacteria and fungi .

Anti-Tubercular Potential

In a related context, scientists synthesized imidazole-containing derivatives, including compounds similar to our target molecule. These derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Notably, some of these compounds exhibited potent anti-tubercular effects .

Anti-Inflammatory Properties

The fusion of different heterocyclic systems often leads to enhanced activities. For instance, certain 1H-pyrazolyl derivatives of thiazolo[4,5-d]pyrimidines have shown promising anti-inflammatory effects. Investigating whether our compound shares similar properties could be valuable .

Antioxidant Activity

Thiazolo[4,5-b]pyridine derivatives have been associated with antioxidant properties. Researchers have explored their ability to scavenge free radicals and protect against oxidative stress. Our compound’s structure suggests it might exhibit similar antioxidant effects .

Structural Characterization

The single-crystal X-ray structure determination of this compound revealed its planar arrangement, consisting of a pyridine-thiazole moiety and a pyrazole ring. Understanding its three-dimensional structure aids in predicting its behavior and interactions .

Plant Hormone Analog

Interestingly, indole derivatives, including those with similar structural features, have diverse biological applications. For instance, indole-3-acetic acid functions as a plant hormone produced during tryptophan degradation in higher plants. While not directly related, exploring whether our compound has any analogous effects could be intriguing .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds might be toxic, corrosive, or flammable. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)-2-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c1-8-5-9(2)17(16-8)12(18)6-11-14-15-13(19-11)10-3-4-20-7-10/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGABOCHOIYQMOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)CC2=NN=C(O2)C3=CSC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-thienyl)-1,3,4-oxadiazole

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